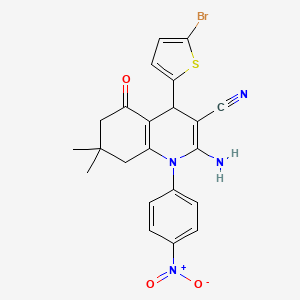

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

Properties

CAS No. |

311323-41-8 |

|---|---|

Molecular Formula |

C22H19BrN4O3S |

Molecular Weight |

499.4 g/mol |

IUPAC Name |

2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19BrN4O3S/c1-22(2)9-15-20(16(28)10-22)19(17-7-8-18(23)31-17)14(11-24)21(25)26(15)12-3-5-13(6-4-12)27(29)30/h3-8,19H,9-10,25H2,1-2H3 |

InChI Key |

SGOSKVMTJLDHNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials

-

5-Bromo-2-thiophenecarboxaldehyde : Introduces the 5-bromothiophen-2-yl moiety at position 4.

-

4-Nitroaniline : Provides the 4-nitrophenyl group at position 1.

-

Dimedone (5,5-dimethylcyclohexane-1,3-dione) : Forms the 7,7-dimethyl-5-oxohexahydroquinoline backbone.

-

Cyanoacetamide : Delivers the 3-carbonitrile and 2-amino groups.

Reaction Mechanism

The synthesis proceeds through a three-component cyclocondensation:

-

Enamine Formation : 4-Nitroaniline reacts with cyanoacetamide in ethanol under reflux to form an enamine intermediate.

-

Knoevenagel Condensation : The enamine reacts with 5-bromo-2-thiophenecarboxaldehyde, facilitated by piperidine catalyst, to generate an α,β-unsaturated nitrile.

-

Cyclization : Dimedone undergoes Michael addition with the unsaturated nitrile, followed by intramolecular cyclization to yield the hexahydroquinoline framework.

Detailed Synthetic Protocols

One-Pot Three-Component Synthesis

Procedure :

-

Combine 4-nitroaniline (10 mmol), cyanoacetamide (10 mmol), and 5-bromo-2-thiophenecarboxaldehyde (10 mmol) in ethanol (50 mL).

-

Add piperidine (1 mmol) as a catalyst and reflux at 80°C for 6 hours.

-

Add dimedone (10 mmol) and continue refluxing for 12 hours.

-

Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain the crude product.

Optimization Notes :

Synthesis of Enamine Precursor

-

React 4-nitroaniline (10 mmol) with cyanoacetamide (10 mmol) in ethanol under reflux for 4 hours.

-

Isolate the enamine (m.p. 142–144°C) via filtration.

Knoevenagel Adduct Formation

-

Reflux the enamine (10 mmol) with 5-bromo-2-thiophenecarboxaldehyde (10 mmol) in ethanol containing piperidine (1 mmol) for 6 hours.

-

Purify the α,β-unsaturated nitrile intermediate by column chromatography (hexane/ethyl acetate, 7:3).

Cyclization with Dimedone

-

Combine the Knoevenagel adduct (10 mmol) with dimedone (10 mmol) in ethanol.

-

Reflux for 12 hours, then isolate the product via recrystallization.

Yield : 72% (over three steps).

Critical Analysis of Methodologies

Comparison of One-Pot vs. Stepwise Approaches

| Parameter | One-Pot Method | Stepwise Method |

|---|---|---|

| Reaction Time | 18 hours | 22 hours |

| Overall Yield | 58–65% | 72% |

| Purification Complexity | High (multiple byproducts) | Moderate (isolated intermediates) |

The stepwise approach offers higher purity and yield but requires additional isolation steps.

Functional Group Compatibility Challenges

-

Nitro Group Stability : The 4-nitrophenyl group is susceptible to reduction under strongly acidic conditions. Maintaining a pH > 4 during cyclization is critical.

-

Bromothiophene Reactivity : The 5-bromo substituent may participate in unintended coupling reactions; using mild bases like piperidine minimizes side reactions.

Alternative Routes Explored

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 2 hours with comparable yields (68%). This method enhances regioselectivity by minimizing thermal decomposition.

Solid-Phase Synthesis

Immobilizing dimedone on Wang resin enables a traceless synthesis, though yields remain suboptimal (45%) due to steric hindrance from the 7,7-dimethyl groups.

Scalability and Industrial Considerations

-

Cost Drivers : 5-Bromo-2-thiophenecarboxaldehyde accounts for 60% of raw material costs. Alternative bromination of thiophene-2-carboxaldehyde in situ could reduce expenses.

-

Waste Streams : Ethanol recovery systems and catalyst recycling (e.g., piperidine distillation) improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hexahydroquinoline core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring

Reduction: Conversion of the nitro group to an amine

Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and thiophene groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the thiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural distinctions arise from substituent variations (Table 1):

Notes:

- The target compound’s bromothiophene group increases molecular weight compared to chlorophenyl or methylphenyl analogs.

Physicochemical Properties

- Molecular Weight: The target compound (505.43 g/mol) is heavier than tetrahydrochromene derivatives (e.g., 297.29 g/mol in ) due to bromine and additional substituents.

- Polarity: Nitro and cyano groups increase dipole moments, contrasting with methyl or methoxy substituents in and , which are less polar.

- Lipophilicity: Bromine and aromatic rings enhance hydrophobicity compared to dimethylamino () or methoxy groups ().

Biological Activity

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant biological activity. This compound belongs to the hexahydroquinoline family and is characterized by its unique structure that includes a hexahydroquinoline core and various functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H19BrN4O3S, with a molecular weight of approximately 499.4 g/mol. Its structural features include:

- Hexahydroquinoline core : A bicyclic system with nitrogen.

- Bromothiophene moiety : Enhances chemical reactivity.

- Nitrophenyl group : Potentially involved in biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent by inhibiting specific enzymes and signaling pathways involved in cell proliferation.

- Mechanisms may include disrupting bacterial cell membranes or inducing apoptosis in cancer cells through modulation of cellular pathways .

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. It is hypothesized that the bromothiophene moiety facilitates interactions with microbial membranes .

-

Insecticidal and Fungicidal Activities :

- The compound has been evaluated for its insecticidal activity against pests such as the oriental armyworm and diamondback moth, achieving significant lethality rates at various concentrations .

- Fungicidal effects have also been noted against pathogens like Rhizoctonia cerealis and Sclerotinia sclerotiorum .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The functional groups in the compound allow it to form hydrogen bonds with enzymes or receptors.

- Cell Membrane Disruption : The presence of bromine enhances the compound's ability to disrupt microbial membranes.

Comparative Analysis

A comparative study of structurally similar compounds reveals that modifications in the chemical structure can significantly impact biological activity. Below is a summary table comparing various analogs of the compound:

| Compound Name | Key Differences | Potential Impact on Activity |

|---|---|---|

| 2-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)-5-oxo... | Lacks bromine atom | Reduced reactivity and biological activity |

| 2-Amino-4-(5-chlorothiophen-2-yl)-1-(4-methylphenyl)... | Contains chlorine instead of bromine | Altered chemical properties compared to the brominated version |

| 2-Amino-4-(5-bromothiophen-2-yl)-1-(4-methylphenyl)... | Different substitution pattern | Variations in reactivity and potential biological effects |

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies : Laboratory experiments demonstrated that the compound effectively inhibited cancer cell proliferation in vitro. Further research is needed to explore its efficacy in vivo.

- Insecticidal Testing : A series of tests on larvicidal activity showed that at a concentration of 200 mg/L, the compound achieved a 100% kill rate against specific pests .

- Fungicidal Evaluation : Compounds similar to this one were tested against various fungi, showing inhibition rates comparable to established fungicides .

Q & A

Basic: What are the recommended synthetic strategies for preparing hexahydroquinoline derivatives with bromothiophene and nitrophenyl substituents?

Methodological Answer:

Hexahydroquinoline derivatives are typically synthesized via multi-component reactions (MCRs) involving cyclohexane-1,3-diones, aldehydes, and malononitrile derivatives. For bromothiophene incorporation, a pre-functionalized aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde) can be used. The nitrophenyl group is introduced via a nitro-substituted benzaldehyde. Key steps include:

- Catalyst selection: KF-Alumina or piperidine in ethanol under reflux conditions facilitates cyclocondensation .

- Solvent optimization: Ethanol or water-ethanol mixtures enhance reaction efficiency and yield .

- Characterization: Post-synthesis, confirm regiochemistry using -NMR to distinguish between axial and equatorial substituents on the hexahydroquinoline core .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:

- Data collection: Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

- Conformational analysis: SCXRD reveals the sofa conformation of the cyclohexenone ring and torsion angles between the bromothiophene and nitrophenyl groups, which influence steric interactions .

- Hydrogen bonding: Intermolecular N–H⋯O/N hydrogen bonds (e.g., between the amino group and ketone oxygen) stabilize crystal packing, as observed in related chromene-carbonitriles .

Advanced: How do electronic effects of the 4-nitrophenyl and 5-bromothiophen-2-yl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro and bromo groups activate the thiophene and benzene rings toward palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

- Substituent effects: The nitro group increases electrophilicity at the para position, while the bromine on thiophene acts as a directing group for C–H functionalization .

- Reaction optimization: Use Pd(PPh) as a catalyst with KCO in THF/HO at 80°C. Monitor regioselectivity via LC-MS to avoid byproducts from competing nitrile or ketone reactivity .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are employed:

- DFT parameters: Calculate HOMO-LUMO gaps to assess electron transport properties. The nitro group typically lowers the LUMO, enhancing redox activity .

- Docking studies: Use AutoDock Vina with protein targets (e.g., COX-2 or EGFR kinase). The bromothiophene moiety often exhibits π-π stacking with aromatic residues, while the nitrophenyl group forms hydrogen bonds with catalytic lysines .

- Validation: Compare computational results with in vitro assays (e.g., IC values against cancer cell lines) .

Advanced: How to address contradictions in spectroscopic data for hexahydroquinoline derivatives?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from tautomerism or dynamic conformational changes:

- Dynamic NMR: Perform variable-temperature -NMR (VT-NMR) in DMSO-d to detect keto-enol tautomerism in the cyclohexenone ring .

- 2D NMR: Use HSQC and HMBC to resolve overlapping signals, particularly between the methyl groups at C7 and the thiophene protons .

- IR analysis: The carbonyl stretch (C=O, ~1680 cm) should be distinct from the nitrile peak (~2220 cm); shifts may indicate hydrogen bonding in the solid state .

Basic: What purification techniques ensure high purity of the final product?

Methodological Answer:

- Column chromatography: Use silica gel with a gradient eluent (hexane/ethyl acetate, 4:1 to 1:2) to separate regioisomers .

- Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals, confirmed by melting point consistency (e.g., 210–212°C for analogous compounds) .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) verify purity >98% .

Advanced: How to design a structure-activity relationship (SAR) study for antimicrobial activity?

Methodological Answer:

- Analog synthesis: Modify substituents at C4 (e.g., replace bromothiophene with chlorothiophene) and C1 (e.g., switch nitrophenyl to methoxyphenyl) .

- Bioassays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group often enhances Gram-negative activity due to improved membrane penetration .

- Data analysis: Use MIC (Minimum Inhibitory Concentration) values and molecular descriptors (e.g., logP, polar surface area) in QSAR models .

Advanced: What mechanistic insights explain the catalytic role of KF-Alumina in hexahydroquinoline synthesis?

Methodological Answer:

KF-Alumina acts as a bifunctional catalyst:

- Base activation: Fluoride ions deprotonate the enolizable diketone, accelerating nucleophilic attack on the aldehyde .

- Lewis acid behavior: Al coordinates with the carbonyl oxygen, stabilizing the transition state during cyclization .

- Kinetic studies: In situ FTIR monitoring shows a 30% rate increase compared to non-catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.